molecular formula C20H23N3O2 B2657862 N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 838903-49-4

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2657862
CAS No.: 838903-49-4
M. Wt: 337.423
InChI Key: BRCKALSEYFKGFO-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where 2-(2-methylphenoxy)ethyl chloride reacts with the benzodiazole intermediate in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols); often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs

Uniqueness

N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide stands out due to its unique combination of a benzodiazole ring and a phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-3-6-10-19(15)25-14-13-23-18-9-5-4-8-17(18)22-20(23)11-12-21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKALSEYFKGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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